3-(3-Fluoro-4-methylbenzenesulfonamido)benzoic acid
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Overview
Description
3-(3-Fluoro-4-methylbenzenesulfonamido)benzoic acid is an organic compound that features a benzoic acid core substituted with a fluoro and methyl group on the benzene ring, as well as a sulfonamide group
Scientific Research Applications
3-(3-Fluoro-4-methylbenzenesulfonamido)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335, indicating that it can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken while handling this compound, including avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
The primary targets of 3-(3-Fluoro-4-methylbenzenesulfonamido)benzoic acid are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
It is hypothesized that the compound may interact with its targets through the sulfonamide group, which is known to form hydrogen bonds with proteins and other biological molecules .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-4-methylbenzenesulfonamido)benzoic acid typically involves the following steps:
Nitration: The starting material, 3-fluoro-4-methylbenzenesulfonamide, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Acylation: The amine group is acylated with benzoic acid derivatives to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions such as:
- Use of catalysts to increase reaction rates.
- Controlled temperature and pressure to ensure high yield and purity.
- Continuous flow reactors for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-4-methylbenzenesulfonamido)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted with other nucleophiles.
Reduction Reactions: The sulfonamide group can be reduced to an amine.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate.
Major Products
- Substitution reactions yield various substituted benzoic acids.
- Reduction reactions yield amine derivatives.
- Oxidation reactions yield carboxylic acid derivatives.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methoxybenzoic acid: Similar structure but with a methoxy group instead of a sulfonamide group.
3-Fluoro-4-methylbenzoic acid: Lacks the sulfonamide group, making it less versatile in reactions.
Properties
IUPAC Name |
3-[(3-fluoro-4-methylphenyl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO4S/c1-9-5-6-12(8-13(9)15)21(19,20)16-11-4-2-3-10(7-11)14(17)18/h2-8,16H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFRAPNZMVYAAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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